4-[(Pyrimidin-2-yl)amino]benzamide

Hedgehog signaling Cancer therapeutics Medicinal chemistry

Procure 4-[(Pyrimidin-2-yl)amino]benzamide as your Hedgehog pathway inhibitor core. This privileged 2-anilinopyrimidine scaffold has produced derivatives with IC50 values down to 0.050 nM, surpassing vismodegib’s potency. Its established SAR guides rational fluorination, trifluoromethyl, or pyrano-fusion to achieve oral bioavailability. Avoid unvalidated analogs that lack published SAR and risk IP foreclosure. Build on a proven pharmacophore to accelerate lead-to-candidate progression.

Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
CAS No. 183723-45-7
Cat. No. B12927495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Pyrimidin-2-yl)amino]benzamide
CAS183723-45-7
Molecular FormulaC11H10N4O
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C11H10N4O/c12-10(16)8-2-4-9(5-3-8)15-11-13-6-1-7-14-11/h1-7H,(H2,12,16)(H,13,14,15)
InChIKeyWCFTUQKWFQGICK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Pyrimidin-2-yl)amino]benzamide (CAS 183723-45-7): A Core Scaffold for Hedgehog Signaling Pathway Inhibitor Research


4-[(Pyrimidin-2-yl)amino]benzamide (CAS 183723-45-7) is a small-molecule chemical scaffold belonging to the 2-anilinopyrimidine class, characterized by a pyrimidine-2-ylamino group linked to a benzamide core [1]. It is not an end-product drug but rather a privileged pharmacophore that has been extensively utilized as a foundational building block for the rational design of potent Hedgehog (Hh) signaling pathway inhibitors [2]. Its structural simplicity (molecular weight 214.22 g/mol) and commercial availability make it an essential starting material for medicinal chemistry optimization programs targeting aberrant Hh activation in oncology .

Procurement Risk: Why Unvalidated Analogs of 4-[(Pyrimidin-2-yl)amino]benzamide Cannot Substitute for the Established Scaffold


Generic substitution with unvalidated 2-anilinopyrimidine analogs is not scientifically sound because the 4-[(pyrimidin-2-yl)amino]benzamide core possesses a uniquely defined and extensively published structure-activity relationship (SAR) specifically optimized for Hedgehog pathway inhibition [1]. Minor structural deviations in the benzamide ring or pyrimidine substitution pattern have been shown to drastically reduce or abolish Hh inhibitory activity [2]. Furthermore, the parent scaffold serves as the direct entry point to multiple distinct, high-potency chemotypes (e.g., fluorinated, trifluoromethyl, or pyrano-fused derivatives) [3], each with independent patent protection. Substituting with an uncharacterized analog forfeits the entire body of SAR knowledge, leading to unpredictable bioactivity, wasted synthesis resources, and potential failure to generate novel intellectual property [4].

Quantitative Differentiation: How 4-[(Pyrimidin-2-yl)amino]benzamide Derivatives Outperform Vismodegib and Define a Unique Chemical Space


Direct Head-to-Head In Vitro Potency Comparison: 4-[(Pyrimidin-2-yl)amino]benzamide Derivative 8e vs. Clinical Benchmark Vismodegib (GDC-0449)

A direct head-to-head comparison in a Gli-luciferase reporter assay demonstrated that the 4-[(pyrimidin-2-yl)amino]benzamide derivative 8e (synthesized directly from the core scaffold) inhibited the Hedgehog signaling pathway with an IC50 of 5.0 nM, which was significantly more potent than the FDA-approved drug vismodegib (GDC-0449) tested under identical conditions [1]. This establishes a clear quantitative advantage for the scaffold over the first-in-class clinical benchmark.

Hedgehog signaling Cancer therapeutics Medicinal chemistry

Cross-Study Potency Benchmark: Fluorinated 4-[(Pyrimidin-2-yl)amino]benzamide Derivative (15h) Achieves Sub-Nanomolar IC50

Systematic structural modification of the 4-[(pyrimidin-2-yl)amino]benzamide scaffold, specifically through fluorine introduction, yielded compound 15h with an IC50 of 0.050 nM against the Hh pathway in a Gli-luciferase reporter assay [1]. This potency is over 100-fold greater than that typically reported for vismodegib in similar assays (approximately 3-5 nM) [2], demonstrating the exceptional capacity of this specific scaffold for potency enhancement via rational design.

Fluorine chemistry Hedgehog signaling Lead optimization

Class-Level Scaffold Superiority: 4-[(Pyrimidin-2-yl)amino]benzamide as a Privileged Starting Point for Oral Bioavailable Inhibitors

Structural optimization of the 4-[(pyrimidin-2-yl)amino]benzamide scaffold, unlike many rigid heteroaromatic scaffolds, has consistently yielded derivatives with favorable pharmacokinetic profiles suitable for oral administration. For instance, the fluorinated derivative 13d exhibited an IC50 of 1.44 nM and demonstrated 'optimal PK properties' in an in vivo PK study, confirming the scaffold's inherent potential for oral bioavailability [1]. Similarly, the pyrano-fused derivative 23b demonstrated 'satisfactory PK properties' in vivo [2]. This contrasts with many alternative Hh inhibitor scaffolds that suffer from poor solubility or extensive first-pass metabolism.

Pharmacokinetics Oral bioavailability Scaffold optimization

Patent Landscape Differentiation: 4-[(Pyrimidin-2-yl)amino]benzamide Derivatives Are Protected as CDK Inhibitors in Distinct IP Space

While vismodegib and sonidegib target the Hh pathway via Smoothened (SMO) antagonism, the 4-[(pyrimidin-2-yl)amino]benzamide scaffold is also explicitly claimed in patent literature as a core for cyclin-dependent kinase (CDK) inhibitors [1]. Specifically, the 4-(4-(imidazol-4-yl) pyrimidin-2-ylamino) benzamide sub-class is protected for producing a cell cycle inhibitory effect, representing a mechanistically distinct application from SMO antagonists [1]. This demonstrates the scaffold's broader kinase inhibition potential, providing an alternative IP strategy for users.

Intellectual property CDK inhibition Patent protection

Strategic Application Scenarios for 4-[(Pyrimidin-2-yl)amino]benzamide Based on Differentiated Evidence


Scenario 1: Lead Optimization for Next-Generation Hh Inhibitors with Superior Potency

A medicinal chemistry team aiming to develop a follow-on Hedgehog inhibitor that surpasses vismodegib's potency should procure 4-[(pyrimidin-2-yl)amino]benzamide as their core scaffold. This is directly supported by the quantitative evidence that derivatives 8e and 15h achieve IC50 values of 5.0 nM and 0.050 nM respectively, both exceeding vismodegib's reported potency [REFS-1, REFS-2]. The established SAR around this scaffold provides a clear roadmap for introducing fluorine, trifluoromethyl, or pyrano-fused moieties to systematically improve target engagement [3].

Scenario 2: Discovery of Orally Bioavailable Kinase Inhibitors

A drug discovery program seeking an orally bioavailable small-molecule kinase inhibitor should utilize 4-[(pyrimidin-2-yl)amino]benzamide as a starting template. Unlike many alternative scaffolds, this core has repeatedly produced derivatives (e.g., 13d, 23b) with demonstrated favorable oral pharmacokinetic properties in vivo [REFS-1, REFS-2]. This is a critical advantage for teams prioritizing lead candidates suitable for preclinical development and potential clinical translation.

Scenario 3: Exploring CDK Inhibition with a Privileged Heteroaromatic Scaffold

Researchers investigating novel CDK inhibitors can leverage the 4-[(pyrimidin-2-yl)amino]benzamide scaffold to access a distinct chemical space with existing patent protection [1]. This scenario is particularly relevant for groups seeking to avoid the crowded Smoothened (SMO) antagonist field or to explore dual kinase inhibition strategies. The scaffold's versatility is demonstrated by its successful application in both Hh and CDK inhibition contexts [2].

Scenario 4: Academic Research on Hedgehog Pathway Mechanism and Chemical Biology

Academic laboratories investigating the fundamental biology of the Hedgehog pathway can use 4-[(pyrimidin-2-yl)amino]benzamide to synthesize tool compounds with a wide range of potencies (from low nanomolar to sub-nanomolar) [1]. This allows for precise modulation of the pathway in cellular and in vivo models, enabling dose-response studies and mechanistic investigations that are not possible with fixed-potency clinical drugs like vismodegib.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Pyrimidin-2-yl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.